molecular formula C23H26N2O3S B2463753 5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole CAS No. 609332-35-6

5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole

Cat. No.: B2463753
CAS No.: 609332-35-6
M. Wt: 410.53
InChI Key: RFYREMXMPJZTGF-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole: is a heterocyclic compound that features an oxazole ring substituted with an azepane group, a benzyl group, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole typically involves the formation of the oxazole ring followed by the introduction of the azepane, benzyl, and tosyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities .

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions .

Mechanism of Action

The mechanism of action of 5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole stands out due to its combination of an oxazole ring with azepane, benzyl, and tosyl groups. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

5-(azepan-1-yl)-2-benzyl-4-(4-methylphenyl)sulfonyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-18-11-13-20(14-12-18)29(26,27)22-23(25-15-7-2-3-8-16-25)28-21(24-22)17-19-9-5-4-6-10-19/h4-6,9-14H,2-3,7-8,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYREMXMPJZTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)CC3=CC=CC=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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